molecular formula C9H8N4O2 B1340293 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid CAS No. 915920-19-3

2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid

Cat. No. B1340293
CAS RN: 915920-19-3
M. Wt: 204.19 g/mol
InChI Key: NEDSNKGNAVUYFJ-UHFFFAOYSA-N
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Description

“2-Amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid” is an organic compound with the empirical formula C9H8N4O2 . It is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Synthesis Analysis

A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized, and their structures were established by NMR and MS analysis . These hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .


Molecular Structure Analysis

The molecular structure of “2-Amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid” was established by NMR and MS analysis . The single-crystal X-ray diffraction analysis of a related compound reveals complex topologies .


Chemical Reactions Analysis

While specific chemical reactions involving “2-Amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid” are not detailed in the available resources, the compound has been used in the synthesis of a series of hybrids .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 204.19 . It is classified as an organic building block . The density of a related compound, “3,5-二(4H-1,2,4-三唑-4-基)苯甲酸”, is 1.60±0.1 g/cm3 .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid, focusing on six unique applications:

Antibiotic and Pesticide Recognition

One of the coordination polymers based on this compound exhibits high sensitivity and a low detection limit in the recognition of antibiotics like NZF, NFT, and FZD, as well as pesticide identification such as DCN .

Anti-tumor Activity

The same coordination polymer has demonstrated good anti-tumor activity toward tested glioma cells, indicating potential for medical applications in cancer treatment .

Electrochromic and Optical Devices

Spectroelectrochemical studies suggest that frameworks involving this compound can be potentially used in electrochromic and optical devices due to their ability to undergo interconversion of different redox states .

Catalysis for Carbon Dioxide Cycloaddition

Materials fabricated with this compound have been proven to be highly efficient catalysts for carbon dioxide cycloaddition with a series of model epoxides, which is significant for chemical synthesis and environmental applications .

Synthesis Routes for Pharmaceutical Compounds

The compound has been used in synthetic routes for the formation of 1,2,4-triazole benzoic acid hybrids, which are important intermediates in pharmaceutical chemistry .

Research and Development

This compound is available for purchase for research and development purposes, indicating its importance in ongoing scientific studies .

Future Directions

The results of the study indicate that 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

properties

IUPAC Name

2-amino-4-(1,2,4-triazol-4-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2/c10-8-3-6(13-4-11-12-5-13)1-2-7(8)9(14)15/h1-5H,10H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEDSNKGNAVUYFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=NN=C2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30588003
Record name 2-Amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid

CAS RN

915920-19-3
Record name 2-Amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915920-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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